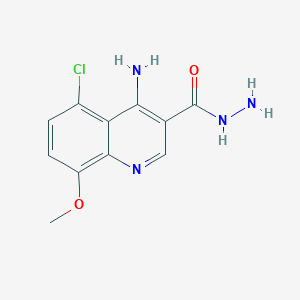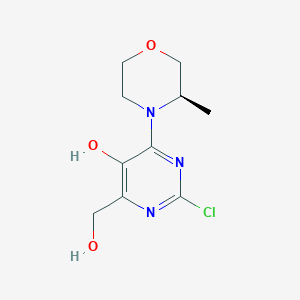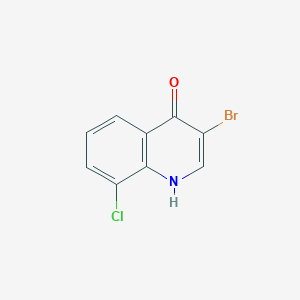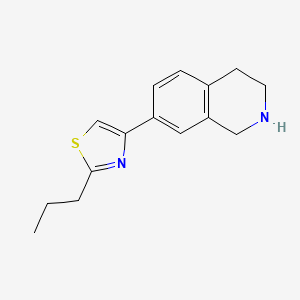
4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of an amino group, a chloro group, a methoxy group, and a carbohydrazide group attached to the quinoline ring. This compound has a molecular formula of C11H11ClN4O2 and a molecular weight of 266.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 4-Amino-5-chloro-8-methoxyquinoline.
Hydrazide Formation: The starting material is reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: It may target enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Pathways Involved: It may interfere with the folate pathway, similar to other quinoline derivatives, thereby inhibiting the synthesis of nucleotides and proteins
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities.
Piperaquine: A quinoline derivative used in combination therapies for malaria.
Uniqueness
4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H11ClN4O2 |
|---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
4-amino-5-chloro-8-methoxyquinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11ClN4O2/c1-18-7-3-2-6(12)8-9(13)5(11(17)16-14)4-15-10(7)8/h2-4H,14H2,1H3,(H2,13,15)(H,16,17) |
InChI Key |
JNCRSUBWKCFLOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)





![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855943.png)
![3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11855946.png)



